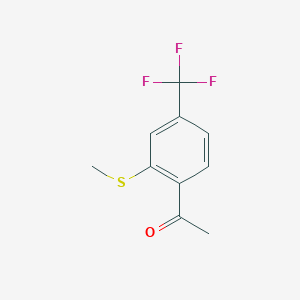
2'-Methylthio-4'-trifluoromethylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Métodos De Preparación
The synthesis of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)phenacyl bromide with chloromethyl methyl sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 4-(Trifluoromethyl)phenacyl bromide and chloromethyl methyl sulfide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The starting materials are mixed in the presence of a base (e.g., potassium carbonate) and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl and methylsulfanyl groups on biological systems.
Mecanismo De Acción
The mechanism of action of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethanol: This compound has a similar structure but with an alcohol group instead of an ethanone moiety. It exhibits different reactivity and biological properties due to the presence of the hydroxyl group.
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]methane: This compound lacks the ethanone moiety and has a simpler structure.
The uniqueness of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9F3OS |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3OS/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-5H,1-2H3 |
Clave InChI |
CJPQPFVYCADSPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)



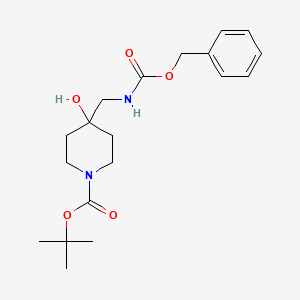
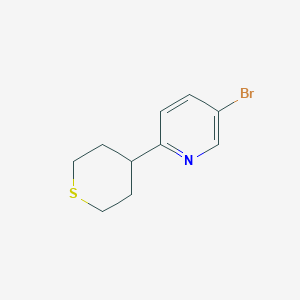
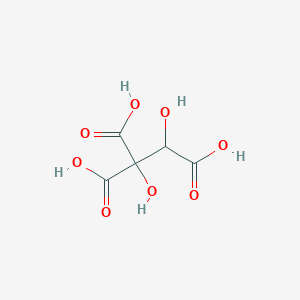
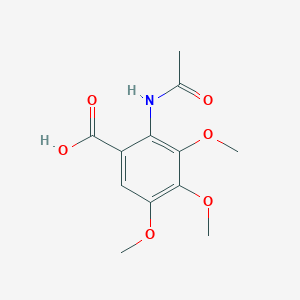
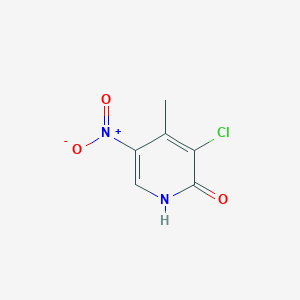
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)

![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)


